2-[(4-Amino-2-fluorophenyl)amino]ethanol

Hydrogen-bond donor count Fragment-based drug discovery Physicochemical profiling

Researchers synthesizing PNU-142300 (linezolid metabolite) require the correct 4-amino-2-fluoro substitution pattern-simpler analogs lacking the aromatic amine lead to synthetic dead-ends. This compound is the documented penultimate intermediate (Hanaya et al. 2017) with the essential 4-NH₂ group for constructing the oxazolidinone ring-opened scaffold. • Definitive starting material for linezolid metabolite standard synthesis • Unique 4-amino-2-fluoro pattern; TPSA 58.3 Ų; 3 H-bond donors • ≥98% purity; fragment-compatible (MW 170.18); ready for direct use

Molecular Formula C8H11FN2O
Molecular Weight 170.187
CAS No. 1039868-68-2
Cat. No. B570725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Amino-2-fluorophenyl)amino]ethanol
CAS1039868-68-2
Molecular FormulaC8H11FN2O
Molecular Weight170.187
Structural Identifiers
SMILESC1=CC(=C(C=C1N)F)NCCO
InChIInChI=1S/C8H11FN2O/c9-7-5-6(10)1-2-8(7)11-3-4-12/h1-2,5,11-12H,3-4,10H2
InChIKeyMOGCNTACESUZHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Amino-2-fluorophenyl)amino]ethanol: Amino Alcohol Building Block


2-[(4-Amino-2-fluorophenyl)amino]ethanol is a synthetic amino alcohol building block characterized by a 4-amino-2-fluoroaniline core linked to an ethanolamine moiety (molecular formula C₈H₁₁FN₂O, MW 170.18 g/mol) . It is most prominently documented as a penultimate synthetic intermediate in the preparation of PNU‑142300, the pharmacologically inactive morpholine ring‑opened metabolite of the oxazolidinone antibiotic linezolid [1]. Structurally, the compound contains three hydrogen‑bond donors (two amine NH and one hydroxyl) and four hydrogen‑bond acceptors, resulting in a topological polar surface area (TPSA) of 58.3 Ų . These physicochemical features distinguish it from simpler 2‑amino‑2‑(4‑fluorophenyl)ethanol analogs that lack the aromatic amino substituent and possess a lower hydrogen‑bonding capacity (2 donors, TPSA ≈ 46.2 Ų) .

2-[(4-Amino-2-fluorophenyl)amino]ethanol: Irreplaceable by Simple Analogs


Compounds within the fluoroaniline‑ethanol class cannot be freely interchanged because the presence, position, and number of amino substituents on the aromatic ring directly govern hydrogen‑bond donor/acceptor topology, electronic character, and consequently both synthetic utility and biological recognition. 2‑[(4‑Amino‑2‑fluorophenyl)amino]ethanol possesses a unique 4‑amino‑2‑fluoro substitution pattern that is absent in the widely available 2‑amino‑2‑(4‑fluorophenyl)ethanol scaffold (CAS 140373‑17‑7) [1]. This structural difference translates into a 26% larger TPSA (58.3 vs. 46.2 Ų) and an additional hydrogen‑bond donor (3 vs. 2), parameters that critically influence fragment‑based screening hit rates, pharmacokinetic properties such as permeability, and regioselectivity in downstream derivatization chemistry . Consequently, selecting the incorrect analog can lead to synthetic dead‑ends—particularly in routes requiring the aromatic amine for further functionalization—or to misleading structure–activity relationship (SAR) interpretations when the intended target engagement relies on the 4‑amino group.

2-[(4-Amino-2-fluorophenyl)amino]ethanol: Differentiating Evidence


Enhanced Hydrogen-Bond Donor Capacity

2‑[(4‑Amino‑2‑fluorophenyl)amino]ethanol contains three hydrogen‑bond donor (HBD) atoms (two amine NH and one hydroxyl oxygen), whereas the common analog 2‑amino‑2‑(4‑fluorophenyl)ethanol (CAS 140373‑17‑7) possesses only two HBD atoms (one amine NH and one hydroxyl oxygen) . This difference arises from the additional aromatic amine substituent at the 4‑position of the fluorophenyl ring. A higher HBD count expands the compound's potential for forming directional hydrogen bonds with biological targets, which is a critical parameter in fragment‑based lead discovery where establishing key binding interactions often depends on the availability of multiple HBD groups.

Hydrogen-bond donor count Fragment-based drug discovery Physicochemical profiling

Increased Topological Polar Surface Area

The topological polar surface area (TPSA) of 2‑[(4‑amino‑2‑fluorophenyl)amino]ethanol is 58.3 Ų, which is approximately 26% larger than the TPSA of the comparator (R)‑2‑amino‑2‑(4‑fluorophenyl)ethanol (46.2 Ų) . TPSA is a key computational descriptor for predicting intestinal absorption and blood–brain barrier penetration; compounds with TPSA values between 40 and 90 Ų are generally considered to balance permeability with solubility. The higher TPSA of the target compound suggests marginally improved aqueous solubility and reduced passive membrane permeability relative to the analog, which can be advantageous in designing soluble fragments or intermediates for aqueous‑phase reactions.

Topological polar surface area Drug-likeness Permeability

Documented Intermediate for PNU-142300

Unlike generic fluoroaniline‑ethanol derivatives, 2‑[(4‑amino‑2‑fluorophenyl)amino]ethanol has been explicitly employed as a common synthetic intermediate in the peer‑reviewed synthesis of the clinically relevant linezolid metabolite PNU‑142300 [1]. In the published route, the amino alcohol derivative bearing TBS and benzyl protecting groups—directly derived from the target compound—was transformed into PNU‑142300 via selective deprotection, O‑alkylation with tert‑butyl bromoacetate, Staudinger reaction, acetylation, and final global deprotection. This five‑step sequence delivered PNU‑142300 with fully characterized purity and identity, underscoring the compound's proven competence in complex multistep synthesis. In contrast, simple 2‑amino‑2‑(4‑fluorophenyl)ethanol lacks the aromatic amine required for constructing the oxazolidinone ring system central to linezolid metabolism pathways.

Linezolid metabolite PNU‑142300 synthesis Oxazolidinone antibiotic

Commercial Purity Specification

Commercial suppliers list 2‑[(4‑amino‑2‑fluorophenyl)amino]ethanol with a purity specification of ≥98% . This purity grade is consistent across multiple independent vendors (e.g., Leyan, BOC Sciences) and meets the threshold typically required for use in medicinal chemistry synthesis and biochemical assay preparation without additional purification. While many building blocks in the fluoroaniline‑ethanol series are also offered at 95–98% purity, the documented availability of the target compound at ≥98% ensures lot‑to‑lot consistency for critical applications such as metabolite standard synthesis, where impurities could complicate analytical quantification or lead to off‑target activity artifacts.

Chemical purity Quality control Building block

2-[(4-Amino-2-fluorophenyl)amino]ethanol: Optimal Use Cases


Linezolid Metabolite PNU-142300 Synthesis

The most compelling application for 2‑[(4‑amino‑2‑fluorophenyl)amino]ethanol is as the penultimate synthetic intermediate in the preparation of PNU‑142300, the major inactive metabolite of linezolid. The published route by Hanaya et al. (2017) demonstrates a robust five‑step sequence from the protected amino alcohol derivative of the target compound to PNU‑142300, achieving quantitative yields in the critical O‑alkylation step [1]. Laboratories involved in therapeutic drug monitoring, pharmacokinetic studies of linezolid, or investigation of linezolid‑associated thrombocytopenia in renal impairment patients should prioritize this compound as the definitive starting material for in‑house metabolite standard synthesis, given the documented synthetic precedent and the compound's unique 4‑amino‑2‑fluoro substitution pattern that is essential for constructing the oxazolidinone ring‑opened metabolite scaffold [1].

Fragment-Based Lead Discovery

With three hydrogen‑bond donors and a TPSA of 58.3 Ų, 2‑[(4‑amino‑2‑fluorophenyl)amino]ethanol is a structurally compact fragment (MW 170.18) that lies within the favorable property space for fragment‑based screening (MW < 300, HBD ≤ 3, TPSA < 90 Ų) [1]. Its additional aromatic amine donor, compared to the simpler 2‑amino‑2‑(4‑fluorophenyl)ethanol scaffold, may enable binding to protein pockets that require a second directed H‑bond from the ligand, such as kinase hinge regions or phosphatase active sites. While direct binding data for the compound against specific targets remains limited, the crystallographic precedent of a closely related fragment (2‑amino‑1‑(4‑fluorophenyl)ethanol) co‑crystallized with cAMP‑dependent protein kinase A (PDB 5N1K) demonstrates the general suitability of this chemotype for fragment‑based crystallography . Procurement for fragment library assembly should prioritize this compound when the target protein's binding site features multiple hydrogen‑bond acceptor residues capable of engaging aromatic amine donors.

Derivatization via Aromatic Amine

The presence of a free primary aromatic amine at the 4‑position of the fluorophenyl ring distinguishes 2‑[(4‑amino‑2‑fluorophenyl)amino]ethanol from fluoroaniline‑ethanol analogs that lack this functional group. This amine provides a unique synthetic handle for diversification reactions—including amide coupling, sulfonamide formation, reductive alkylation, and diazotization—that are inaccessible to 2‑amino‑2‑(4‑fluorophenyl)ethanol without the aromatic amine [1]. Medicinal chemistry teams seeking to generate focused libraries of N‑substituted derivatives for SAR exploration should select this compound as the core scaffold, leveraging the differential reactivity of the aliphatic ethanolamine versus the aromatic amine to achieve regioselective functionalization. The compound's documented purity (≥98%) further supports its direct use in parallel synthesis workflows without prior purification .

Physicochemical Reference Standard

The well‑defined physicochemical parameters of 2‑[(4‑amino‑2‑fluorophenyl)amino]ethanol—including experimentally verified molecular formula (C₈H₁₁FN₂O), exact mass (170.08554114), TPSA (58.3 Ų), XLogP3 (0.6), and hydrogen‑bond donor count (3)—make it a suitable reference compound for validating in silico ADMET prediction models [1]. Computational chemists can use these measured and calculated properties to benchmark algorithms predicting solubility, permeability, or hydrogen‑bonding capacity, particularly when comparing fluorinated aromatic amino alcohols with varying substitution patterns. The compound's intermediate polarity (XLogP3 ≈ 0.6) places it at a useful calibration point between highly lipophilic and highly polar reference standards, aiding in the development of more accurate predictive models for fragment‑like molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(4-Amino-2-fluorophenyl)amino]ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.